

Butoxybenzene: An Examination of Molecular Structure and Crystallography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butoxybenzene**

Cat. No.: **B075284**

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure and molecular geometry of **butoxybenzene**. Despite a comprehensive search of scientific databases and literature, no experimentally determined crystal structure for **butoxybenzene** has been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles, are not available.

In the absence of experimental data, this document provides a theoretical overview of **butoxybenzene**'s molecular geometry, a generalized experimental protocol for X-ray crystallography as a representative method for structure determination, and a computed visualization of the molecule.

Molecular and Physical Properties

Butoxybenzene is an organic compound with the chemical formula $C_{10}H_{14}O$.^{[1][2]} It is also known as n-butyl phenyl ether.^[1] The molecule consists of a butyl group attached to a benzene ring via an ether linkage.

Table 1: Physical and Chemical Properties of **Butoxybenzene**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄ O	[1][2]
Molecular Weight	150.22 g/mol	[3][4]
CAS Number	1126-79-0	[1][2]
Melting Point	-19 °C	[4]
Boiling Point	210.3 °C	[4]
Density	0.935 g/mL at 25 °C	[4]

Theoretical Molecular Geometry

While precise, experimentally determined bond lengths and angles for **butoxybenzene** are unavailable, a theoretical structure can be visualized. The geometry is dictated by the hybridization of its constituent atoms. The benzene ring is planar with sp² hybridized carbon atoms, leading to C-C-C bond angles of approximately 120°. The oxygen atom in the ether linkage is sp³ hybridized, resulting in a bent geometry around the oxygen. The butyl group will adopt a staggered conformation to minimize steric hindrance.

Due to the lack of published experimental or computational studies providing optimized geometric parameters, a table of bond lengths and angles cannot be presented.

Visualization of Molecular Structure

The following diagram illustrates the expected connectivity and arrangement of atoms in the **butoxybenzene** molecule.

Caption: Molecular structure of **butoxybenzene**.

Experimental Protocol: X-ray Crystallography (Generalized)

Should a crystalline sample of **butoxybenzene** be obtained, single-crystal X-ray diffraction would be the definitive method to determine its crystal structure and molecular geometry. The following outlines a general experimental protocol.

1. Crystal Growth:

- Slow evaporation of a suitable solvent (e.g., ethanol, hexane) from a saturated solution of **butoxybenzene** at a constant, cool temperature.
- Other methods include vapor diffusion and cooling crystallization.
- The goal is to obtain a single, well-ordered crystal of sufficient size and quality.

2. Crystal Mounting:

- A suitable crystal is selected under a microscope.
- The crystal is mounted on a goniometer head, typically using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to prevent radiation damage.

3. Data Collection:

- The mounted crystal is placed in an X-ray diffractometer.
- A monochromatic X-ray beam is directed at the crystal.
- The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded by a detector.
- A full dataset is collected by rotating the crystal through a range of angles.

4. Data Processing:

- The raw diffraction data is integrated to determine the intensity of each reflection.
- Corrections are applied for factors such as polarization, absorption, and crystal decay.
- The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

5. Structure Solution and Refinement:

- The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- An initial model of the molecule is built into the electron density map.
- The atomic positions and thermal parameters are refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

6. Structure Validation:

- The final structure is validated using various crystallographic checks to ensure its chemical and geometric reasonableness.
- The final atomic coordinates, bond lengths, bond angles, and other crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Logical Workflow for Structure Determination

The process from obtaining a compound to determining its crystal structure follows a logical progression.

[Click to download full resolution via product page](#)

Caption: General workflow for crystal structure determination.

In conclusion, while a definitive, experimentally determined crystal structure of **butoxybenzene** is not currently available in the public domain, this guide provides a summary of its known properties and a theoretical framework for understanding its molecular geometry. The provided generalized experimental protocol for X-ray crystallography serves as a reference for the methodology that would be employed for its structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, butoxy- [webbook.nist.gov]
- 2. Benzene, butoxy- [webbook.nist.gov]
- 3. Benzene, butoxy- [webbook.nist.gov]
- 4. butoxybenzene [stenutz.eu]
- To cite this document: BenchChem. [Butoxybenzene: An Examination of Molecular Structure and Crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075284#crystal-structure-and-molecular-geometry-of-butoxybenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com